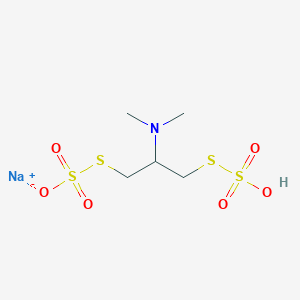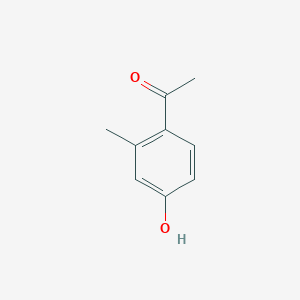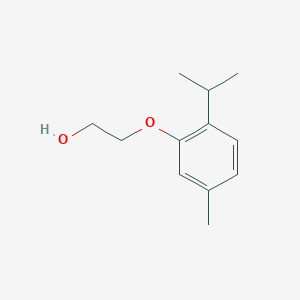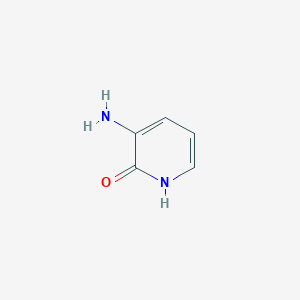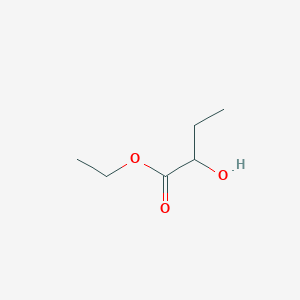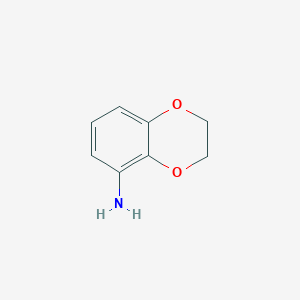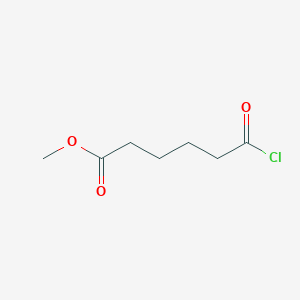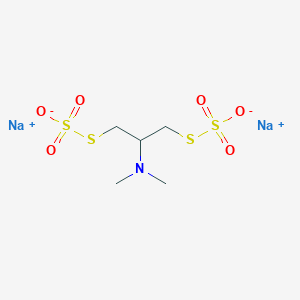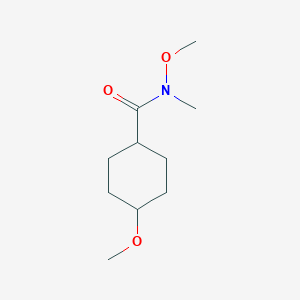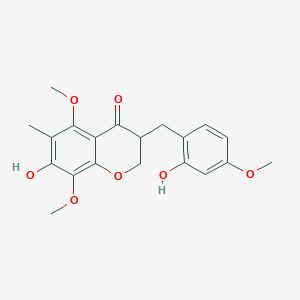
Ophiopogonanone F
Vue d'ensemble
Description
Ophiopogonanone F is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant species belonging to the Asparagaceae family . Homoisoflavonoids are a rare class of flavonoids known for their diverse bioactivities . This compound has garnered attention due to its potential therapeutic properties and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonanone F involves the extraction of the compound from the tuberous roots of Ophiopogon japonicus using hydro-ethanolic (80%) soluble fractions . The compound is then isolated and purified through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using a gradient system of water and methanol .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, specifically the tuberous roots of Ophiopogon japonicus. The extraction process involves multiple steps of solvent extraction, filtration, and purification to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ophiopogonanone F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified bioactivities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ophiopogonanone F involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Ophiopogonanone F is compared with other similar homoisoflavonoid compounds, highlighting its uniqueness:
Propriétés
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMGXRBGCGOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Ophiopogonanones and what is known about their structure?
A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for this compound.
Q2: Why is Ophiopogon japonicus of interest for natural product research?
A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


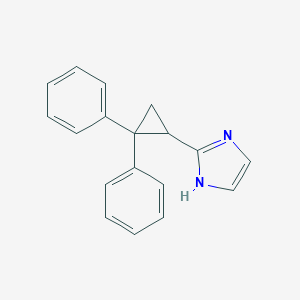

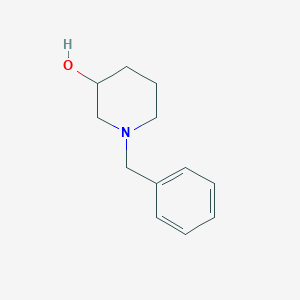
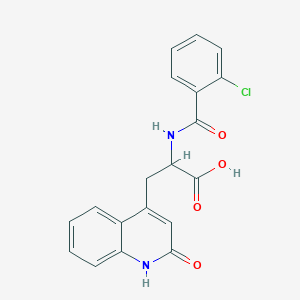
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
